molecular formula C12H10F2O4 B13890555 4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester

4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester

Cat. No.: B13890555
M. Wt: 256.20 g/mol
InChI Key: YBCIANPVZUCVDJ-UHFFFAOYSA-N
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Description

4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester is an organic compound that features a difluorophenyl group attached to a dioxo-butyric acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester typically involves the reaction of 3,5-difluorobenzaldehyde with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product after subsequent purification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid methyl ester
  • 4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid propyl ester
  • 4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid isopropyl ester

Uniqueness

4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions in various applications. The presence of the difluorophenyl group also imparts distinct electronic properties, making it valuable for specific chemical and biological studies.

Properties

Molecular Formula

C12H10F2O4

Molecular Weight

256.20 g/mol

IUPAC Name

ethyl 4-(3,5-difluorophenyl)-2,4-dioxobutanoate

InChI

InChI=1S/C12H10F2O4/c1-2-18-12(17)11(16)6-10(15)7-3-8(13)5-9(14)4-7/h3-5H,2,6H2,1H3

InChI Key

YBCIANPVZUCVDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=CC(=C1)F)F

Origin of Product

United States

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